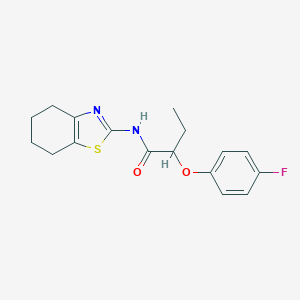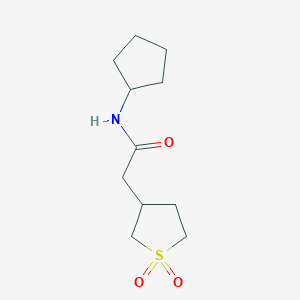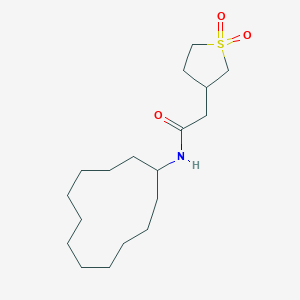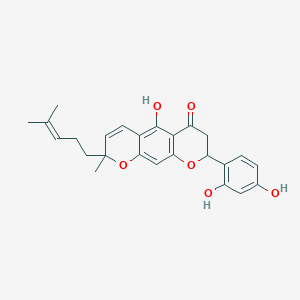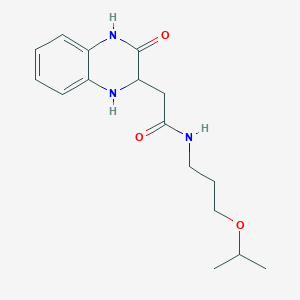
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one, also known as DOM, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is a potent psychoactive compound that has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain.
作用機序
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. It binds to the receptor and activates a cascade of intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one are similar to those of other hallucinogenic drugs such as LSD and psilocybin. It alters the perception of time, space, and reality, and can induce vivid visual and auditory hallucinations. It can also cause changes in mood, thought, and emotion, and can lead to profound spiritual experiences.
実験室実験の利点と制限
The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has several advantages. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the neurochemical basis of hallucinations and altered states of consciousness. However, its use is limited by its potency and potential toxicity. It can cause severe adverse effects such as hypertension, tachycardia, and hyperthermia, which can be fatal in some cases.
将来の方向性
There are several future directions for the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of hallucinogenic drugs on the brain and behavior, which could have implications for the treatment of addiction and other mental health disorders. Additionally, the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in combination with other drugs or therapies could provide new insights into the mechanisms of action of these treatments.
合成法
The synthesis of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with nitromethane, reduction of the nitro group, and cyclization of the resulting intermediate with a base. The final product is obtained in the form of a white crystalline powder.
科学的研究の応用
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has provided valuable insights into the neurochemical basis of hallucinations and altered states of consciousness.
特性
製品名 |
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3 |
InChIキー |
WUTCRAWYHFZCPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
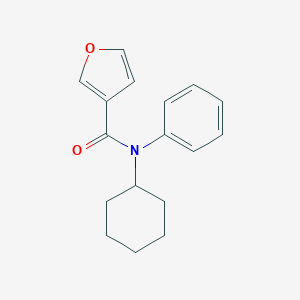
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

